2,4-Dimethylthiazole-5-carbohydrazide

Catalog No.
S797876
CAS No.
99357-25-2
M.F
C6H9N3OS
M. Wt
171.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylthiazole-5-carbohydrazide

CAS Number

99357-25-2

Product Name

2,4-Dimethylthiazole-5-carbohydrazide

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-carbohydrazide

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

InChI

InChI=1S/C6H9N3OS/c1-3-5(6(10)9-7)11-4(2)8-3/h7H2,1-2H3,(H,9,10)

InChI Key

WHGDPVYDXLQXON-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C(=O)NN

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NN

2,4-Dimethylthiazole-5-carbohydrazide is a derivative of thiazole, specifically featuring a hydrazide functional group. Its molecular formula is C6H10N4OS, and it has a molecular weight of approximately 174.24 g/mol. The compound is recognized for its distinctive thiazole ring, which contributes to its chemical reactivity and biological activity.

The reactivity of 2,4-dimethylthiazole-5-carbohydrazide is influenced by the presence of the thiazole ring and the hydrazide group. Common reactions include:

  • Hydrazone Formation: The hydrazide can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Nucleophilic Substitution: The nitrogen atoms in the hydrazide can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions, though activating groups may be required for significant reactivity .

Research indicates that compounds containing thiazole rings, including 2,4-dimethylthiazole-5-carbohydrazide, exhibit various biological activities. These may include:

  • Antimicrobial Properties: Thiazoles are known for their potential as antimicrobial agents against bacteria and fungi.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects: Certain studies suggest that thiazole derivatives may possess anti-inflammatory properties .

Synthesis of 2,4-dimethylthiazole-5-carbohydrazide can be accomplished through several methods:

  • Condensation Reactions: A common method involves the reaction of 2,4-dimethylthiazole with hydrazine or its derivatives under acidic conditions.
  • Thiazole Derivatives: Starting from commercially available thiazole derivatives, functionalization through hydrazinolysis can yield the desired carbohydrazide .
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps starting from simpler thiazole compounds followed by hydrazine treatment .

2,4-Dimethylthiazole-5-carbohydrazide finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing agricultural fungicides or bactericides.
  • Organic Synthesis: As an intermediate in organic synthesis, it can facilitate the creation of more complex molecules .

Studies investigating the interactions of 2,4-dimethylthiazole-5-carbohydrazide with biological systems have highlighted:

  • Enzyme Inhibition: The compound may inhibit specific enzymes linked to disease pathways, although detailed mechanisms require further exploration.
  • Receptor Binding: Preliminary data suggest potential interactions with cellular receptors that could mediate its biological effects.

Several compounds share structural similarities with 2,4-dimethylthiazole-5-carbohydrazide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-MethylthiazoleThiazole ring with one methyl groupLower molecular weight; less complex reactivity
BenzothiazoleThiazole fused with a benzene ringExhibits distinct electronic properties
2-AminothiazoleThiazole with an amino groupEnhanced nucleophilicity due to amino group
4-MethylthiazoleSimilar to 2-methyl but with a different positionVarying reactivity patterns due to methyl position

Each of these compounds possesses unique characteristics that differentiate them from 2,4-dimethylthiazole-5-carbohydrazide while retaining similar thiazole-based frameworks. Their varying substituents lead to diverse chemical behaviors and potential applications in medicinal chemistry and materials science.

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,4-dimethyl-1,3-thiazole-5-carbohydrazide

Dates

Modify: 2023-08-15

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